- Chemoselective N-nitrosation of secondary amines under heterogeneous and mild conditions via in situ generation of HNO2Chinese Chemical Letters, 2009, 20(4), 415-419,
Cas no 932-83-2 (N-Nitrosohexamethylenimine)

N-Nitrosohexamethylenimine structure
상품 이름:N-Nitrosohexamethylenimine
N-Nitrosohexamethylenimine 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Azepine,hexahydro-1-nitroso-
- 1-nitrosoazepane
- HEXAHYDRO-1-NITROSOAZEPINE
- 1H-Azepine,hexahydro-1-nitroso
- 1-nitroso-azepane
- hexahydro-1-nitroso-1H-azepine
- Hexamethylennitrosamin-T-markiert
- Nitrosohexamethyleneimine
- Nitrosohexamethylenimine
- N-Nitroso-1,1-hexamethylenimin
- N-Nitrosoazacycloheptane
- N-nitrosoazepane
- N-Nitrosohexamethyleneimine
- N-Nitroso-hexamethylenimin
- N-Nitrosohexamethylenimine
- N-Nitrosoperhydroazepine
- Hexahydro-1-nitroso-1H-azepine (ACI)
- N-Nitrosohexahydroazepine
- CHEMBL165191
- NNitrosoperhydroazepine
- NCGC00256532-01
- AKOS006271678
- 1H-Azepine, hexahydro-1-nitroso-
- CCRIS 468
- NNitrosoazacycloheptane
- NITROSOHEXAMETHYLENEIMINE, N-
- AS-76918
- 932-83-2
- Hexahydro1nitrosoazepine
- CAS-932-83-2
- NS00039541
- N67X53N3YT
- SCHEMBL1578024
- EINECS 213-258-6
- Tox21_302820
- N-6-MI
- DTXSID0021040
- D93582
- EN300-1296525
- 1HAzepine, hexahydro1nitroso
- Hexahydro1nitroso1Hazepine
- DTXCID301040
- NNitrosohexahydroazepine
- DB-297636
- Hexahydro-1-nitroso-1H-azepine; N-Nitrosoazacycloheptane; N-Nitrosohexahydroazepine; Nitrosohexamethylenimine
- UNII-N67X53N3YT
- NNitrosohexamethylenimine
- BRN 1237798
- 5-20-04-00067 (Beilstein Handbook Reference)
-
- MDL: MFCD00467141
- 인치: 1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2
- InChIKey: UZMVSVHUTOAPTD-UHFFFAOYSA-N
- 미소: O=NN1CCCCCC1
계산된 속성
- 정밀분자량: 128.094963g/mol
- 표면전하: 0
- XLogP3: 0.9
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 회전 가능한 화학 키 수량: 0
- 동위원소 질량: 128.094963g/mol
- 단일 동위원소 질량: 128.094963g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 32.7Ų
- 중원자 수량: 9
- 복잡도: 87.1
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
실험적 성질
- 밀도: 1.06 g/mL at 25 °C(lit.)
- 비등점: 233 °C(lit.)
- 플래시 포인트: 99 °C
- 굴절률: n20/D 1.497(lit.)
- PSA: 32.67000
- LogP: 1.48170
N-Nitrosohexamethylenimine 보안 정보
- WGK 독일:3
- 위험 범주 코드: 45-22-36/37/38
- 보안 지침: 53-36/37/39-45
- RTECS 번호:CM3325000
-
위험물 표지:
- 위험 용어:R45; R22; R36/37/38
- 저장 조건:2-8°C
N-Nitrosohexamethylenimine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
N-Nitrosohexamethylenimine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | N546585-500mg |
N-Nitrosohexamethylenimine |
932-83-2 | 500mg |
$ 1062.00 | 2023-04-15 | ||
eNovation Chemicals LLC | Y1015075-250mg |
N-NITROSOHEXAMETHYLENEIMINE |
932-83-2 | 97% | 250mg |
$150 | 2024-06-06 | |
Enamine | EN300-1296525-0.25g |
1-nitrosoazepane |
932-83-2 | 95% | 0.25g |
$481.0 | 2023-05-23 | |
TRC | N546585-50mg |
N-Nitrosohexamethylenimine |
932-83-2 | 50mg |
$ 133.00 | 2023-09-06 | ||
TRC | N546585-250mg |
N-Nitrosohexamethylenimine |
932-83-2 | 250mg |
$ 578.00 | 2023-09-06 | ||
TRC | N546585-100mg |
N-Nitrosohexamethylenimine |
932-83-2 | 100mg |
$ 253.00 | 2023-04-15 | ||
Enamine | EN300-1296525-1.0g |
1-nitrosoazepane |
932-83-2 | 95% | 1g |
$971.0 | 2023-05-23 | |
Enamine | EN300-1296525-0.05g |
1-nitrosoazepane |
932-83-2 | 95% | 0.05g |
$226.0 | 2023-05-23 | |
Enamine | EN300-1296525-0.1g |
1-nitrosoazepane |
932-83-2 | 95% | 0.1g |
$337.0 | 2023-05-23 | |
Enamine | EN300-1296525-0.5g |
1-nitrosoazepane |
932-83-2 | 95% | 0.5g |
$758.0 | 2023-05-23 |
N-Nitrosohexamethylenimine 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium nitrite , Water Catalysts: Citric acid , Silica Solvents: Dichloromethane ; 50 min, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h
참조
- Flow Electrochemistry for the N-Nitrosation of Secondary AminesChemistry - A European Journal, 2023, 29(32),,
합성회로 3
반응 조건
1.1 Catalysts: Ethyl nitrite
참조
- Generation of azidonium intermediates with the aid of N-aminoheterocyclesJustus Liebigs Annalen der Chemie, 1977, (9), 1508-15,
합성회로 4
반응 조건
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
참조
- Antidiabetic agents. N4-ArylsulfonylsemicarbazidesJournal of Medicinal & Pharmaceutical Chemistry, 1962, 5, 815-22,
합성회로 5
반응 조건
1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ; 5 min, rt
참조
- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsBulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128,
합성회로 6
반응 조건
1.1 Reagents: Silica , Sodium nitrite , Trichloromelamine Solvents: Dichloromethane , Water ; 10 min, rt
참조
- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396,
합성회로 7
반응 조건
1.1 Reagents: Perchloric acid (silica-gel-supported perchloric acid) , Sodium nitrite Solvents: Dichloromethane ; 5 min, rt
참조
- N-Nitrosation of Secondary Amines Using Supported Perchloric Acid on Silica Gel and Stereoselectivity Study of Nitroso ProductsJournal of the Chinese Chemical Society (Weinheim, 2013, 60(10), 1272-1276,
합성회로 8
반응 조건
1.1 Reagents: Sodium nitrite Catalysts: Methanesulfonic acid , Alumina Solvents: Dichloromethane , Water ; 10 min, rt
참조
- Alumina-methanesulfonic acid (AMA)/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary aminesSynthetic Communications, 2006, 36(16), 2311-2319,
합성회로 9
반응 조건
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C
참조
- Preparation of N-NO compounds, China, , ,
합성회로 10
반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water
참조
- Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N-NO Bond CleavageJournal of the American Chemical Society, 2001, 123(42), 10164-10172,
합성회로 11
반응 조건
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dichloromethane ; 0 °C; 10 min, pH 1 - 2, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
참조
- Visible-Light-Promoted Photoaddition of N-Nitrosopiperidines to Alkynes: Continuous Flow Chemistry Approach to Tetrahydroimidazo[1,2-a]pyridine 1-OxidesOrganic Letters, 2022, 24(31), 5840-5844,
합성회로 12
반응 조건
1.1 Reagents: Silica , Sodium nitrite , Molybdenum phosphorus hydroxide oxide Solvents: Dichloromethane ; 10 min, rt
참조
- Molybdatophosphoric acid/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary aminesJournal of the Chinese Chemical Society (Taipei, 2006, 53(3), 669-676,
합성회로 13
반응 조건
1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 0 °C; 1 h, rt
참조
- Preparation method for deuterated compounds, World Intellectual Property Organization, , ,
합성회로 14
반응 조건
참조
- Synthesis of amino derivatives of some nitrogen-containing heterocyclesKhimiya Geterotsiklicheskikh Soedinenii, 1968, (1), 140-1,
합성회로 15
반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane , Water ; 7 min, rt
참조
- 1,3-Dihalo-5,5-dimethylhydantoin/NaNO2 as an efficient heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditionsJournal of the Iranian Chemical Society, 2006, 3(1), 59-63,
합성회로 16
반응 조건
참조
- Nucleophilic α-sec-aminoalkylation: 2-(diphenylhydroxymethyl)pyrrolidine. (2-Pyrrolidinemethanol, α,α-diphenyl-)Organic Syntheses, 1978, 58, 113-22,
합성회로 17
반응 조건
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt
참조
- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary AminesEuropean Journal of Organic Chemistry, 2021, 2021(22), 3289-3293,
합성회로 18
반응 조건
1.1 Reagents: Sodium nitrite , Water , Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ; 15 min, rt
참조
- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditionsHelvetica Chimica Acta, 2006, 89(12), 2922-2926,
합성회로 19
반응 조건
참조
- Transnitrosation by aliphatic nitrosominesTetrahedron Letters, 1977, (19), 1613-16,
합성회로 20
반응 조건
1.1 Reagents: Silica , Sodium nitrite , Nafion H Solvents: Dichloromethane , Water ; 30 min, rt
참조
- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditionsTetrahedron Letters, 2003, 44(16), 3345-3349,
N-Nitrosohexamethylenimine Raw materials
N-Nitrosohexamethylenimine Preparation Products
N-Nitrosohexamethylenimine 관련 문헌
-
Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895
-
Chun Fang Zhou,Yi Meng Wang,Yi Cao,Ting Ting Zhuang,Wei Huang,Yuan Chun,Jian Hua Zhu J. Mater. Chem. 2006 16 1520
-
Yang Xu,Hua-dao Liu,Jian Hua Zhu,Zhi-yu Yun,Jia-hui Xu,Yi Cao,Yi-lun Wei New J. Chem. 2004 28 244
-
Yang Xu,Zhi-yu Yun,Jian Hua Zhu,Jia-hui Xu,Hua-dao Liu,Yi-lun Wei,Kang-jin Hui Chem. Commun. 2003 1894
932-83-2 (N-Nitrosohexamethylenimine) 관련 제품
- 54528-00-6(3-Amino-3-azabicyclo3,3,0octane)
- 13256-07-0(N-Amyl-N-methylnitrosamine)
- 6949-28-6(N-Nitroso-di-N-hexylamine)
- 7068-83-9(N-Butyl-N-methylnitrosamine)
- 930-55-2(1-Nitrosopyrrolidine)
- 20917-49-1(N-Nitrosoheptamethyleneimine)
- 13256-06-9(N,N-Diamylnitrosamine)
- 4549-44-4(N-Nitroso-N-ethylbutylamine)
- 100-75-4(N-Nitrosopiperidine)
- 98648-34-1(N-Methyl-N-nitroso-1-hexadecylamine)
추천 공급업체
Hubei Tianan Hongtai Biotechnology Co.,Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Chong Da Prostaglandin Fine Chemicals Co., Ltd.
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Amadis Chemical Company Limited
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Hefei Zhongkesai High tech Materials Technology Co., Ltd
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